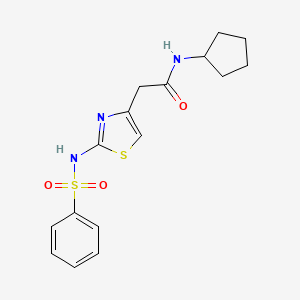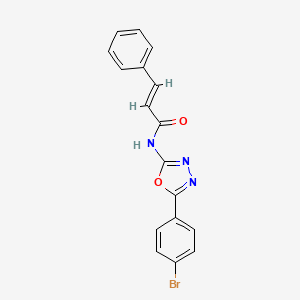
1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone involves multiple steps, starting from basic precursors to the final compound. In one study, 2-(pyridine-2-ylamino)acetohydrazide was used as a starting material to synthesize a related compound, 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone. This process involved the reaction of the starting material with carbon disulfide and potassium hydroxide in absolute ethanol, leading to cyclization and the formation of the 1,3,4-oxadiazole nucleus . The synthesis yielded a brown colored compound with a high yield of 90%. This method demonstrates the potential for creating a diverse range of compounds by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various spectroscopic techniques. In the case of the 1,3,4-oxadiazole derivative mentioned earlier, IR, NMR, MS spectroscopy, and elemental analysis were used to support the structures of the synthesized compounds . For the 1,2-diaryl(3-pyridyl)ethanone oximes, structural studies were performed in solution using 1H-NMR and in the solid state by X-ray crystallography . These studies revealed the presence of intermolecular hydrogen bonding networks, which are crucial for understanding the stability and reactivity of such compounds.
Chemical Reactions Analysis
The chemical reactivity of these compounds can be inferred from their functional groups and the presence of intermolecular interactions. For instance, the oxime derivatives of 1,2-diaryl(3-pyridyl)ethanones were found to form hydrogen bonding networks, which could influence their reactivity . The oxime group is known for its ability to participate in various chemical reactions, such as the Beckmann rearrangement or acting as a ligand in coordination chemistry. The presence of a pyridyl group could also facilitate reactions typical of aromatic heterocycles, such as nucleophilic substitution.
Physical and Chemical Properties Analysis
The physical properties, such as color and solubility, can be directly observed during the synthesis process. For example, the 1,3,4-oxadiazole derivative was described as a brown colored compound . The chemical properties, such as antimicrobial activity, can be quantified using assays to determine the minimum inhibitory concentration (MIC). The 1,3,4-oxadiazole derivative exhibited significant antimicrobial activity, with MIC values ranging from 30.2 to 43.2 µg cm-3 . These properties are essential for the potential application of such compounds in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Organocatalytic Synthesis
An enantioselective organocatalytic approach to the rapid synthesis of spiro[pyrrolidin-3,3'-oxindole] derivatives with high enantiopurity and structural diversity is described. These derivatives exhibit important biological activities, suggesting potential applications in medicinal chemistry and diversity-oriented synthesis (Xiao‐Hua Chen et al., 2009).
Anticancer and Antibacterial Studies
Novel substituted heterocyclic pyridine derivatives and their metal complexes have been synthesized and characterized. These compounds were screened for in vitro cytotoxicity against carcinoma cell lines and antibacterial activities against pathogenic strains, indicating potential applications in developing new therapeutic agents (Kumar B.R. Chaitanya et al., 2022).
Catalytic Behavior Toward Ethylene Reactivity
A series of iron and cobalt dichloride complexes bearing 2-quinoxalinyl-6-iminopyridines were synthesized and characterized. These complexes showed good catalytic activities for ethylene reactivity, suggesting applications in polymerization and industrial processes (Wen‐Hua Sun et al., 2007).
Oxidation Reactivity Channels
The chemical oxidation of compounds similar to the target molecule has been studied, providing insights into potential pathways for synthesizing novel organic compounds with specific functional groups, which could be useful in various chemical reactions and material science applications (Sylvie L. Pailloux et al., 2007).
Synthesis of Key Intermediate of Etoricoxib
Eigenschaften
IUPAC Name |
1-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]-2-pyridin-4-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-13-3-2-4-16(19-13)22-14-7-10-20(11-14)17(21)12-23-15-5-8-18-9-6-15/h2-6,8-9,14H,7,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOJLJZVBXXDEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)C(=O)CSC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-Difluoro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B3012278.png)
![N-[cyano(2,3-dimethoxyphenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B3012282.png)
![N-mesityl-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B3012283.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-2-phenylbutanamide](/img/structure/B3012287.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)butanamide](/img/structure/B3012289.png)



![2-(8-Oxo-7H-imidazo[1,2-a]pyrazin-3-yl)acetic acid](/img/structure/B3012293.png)

![N-isopropyl-4-(4-methylbenzyl)-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)

